![molecular formula C16H26N2O4S B275353 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine, commonly known as DMMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. DMMP has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been investigated in detail.
作用机制
The mechanism of action of DMMP is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. DMMP has been shown to bind to the serotonin receptor 5-HT1A and enhance its activity, leading to an increase in serotonin levels in the brain. This, in turn, may contribute to the anxiolytic and antidepressant effects of DMMP. DMMP has also been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. This may further contribute to the antidepressant effects of DMMP.
Biochemical and Physiological Effects:
DMMP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that DMMP can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DMMP has also been shown to reduce inflammation in the brain, which may contribute to its anxiolytic and antidepressant effects. In vivo studies have shown that DMMP can improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
DMMP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, DMMP has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of DMMP is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on DMMP. One area of interest is the development of new compounds based on the DMMP scaffold for the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of DMMP, which may lead to a better understanding of its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of DMMP in humans, as most of the research to date has been conducted in animal models. Overall, DMMP is a promising compound with potential therapeutic applications in various fields, and further research is needed to fully explore its potential.
合成方法
DMMP can be synthesized by the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base, such as triethylamine. The reaction yields DMMP as a white solid, which can be purified by recrystallization or column chromatography.
科学研究应用
DMMP has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, DMMP has been investigated as a potential treatment for anxiety and depression. It has been shown to bind to the serotonin receptor 5-HT1A and enhance the activity of this receptor, leading to anxiolytic and antidepressant effects. DMMP has also been studied for its potential use in drug discovery, as it can act as a scaffold for the development of new compounds with therapeutic properties. In cancer research, DMMP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs.
属性
分子式 |
C16H26N2O4S |
|---|---|
分子量 |
342.5 g/mol |
IUPAC 名称 |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C16H26N2O4S/c1-5-21-14-12-16(15(22-6-2)11-13(14)3)23(19,20)18-9-7-17(4)8-10-18/h11-12H,5-10H2,1-4H3 |
InChI 键 |
CDFQWAPWNMUSTL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C |
规范 SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



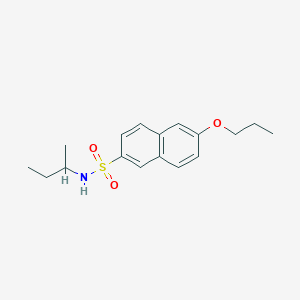
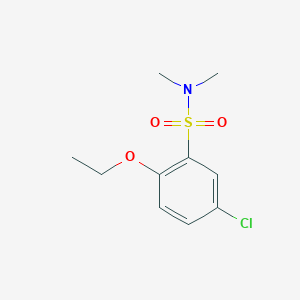
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
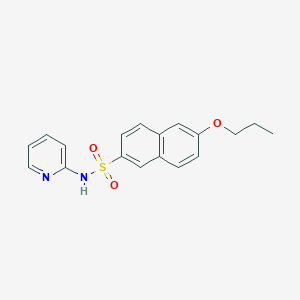
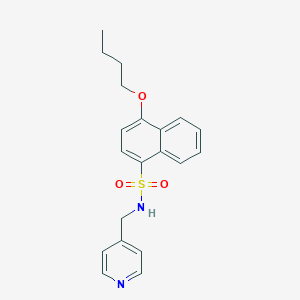

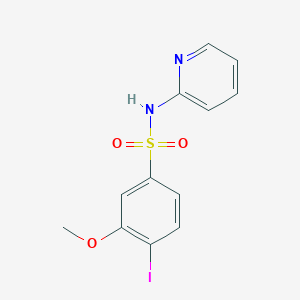




![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)
![4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)